2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole
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Overview
Description
2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to a triazole ring via a thioether bridge
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, leading to a broad range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially resulting in therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, potentially leading to therapeutic benefits .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole typically involves multi-step organic reactionsThe thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Thiazole derivatives: Exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is unique due to its specific combination of a benzo[d]thiazole core and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-21-15(11-5-4-8-17-9-11)19-20-16(21)22-10-14-18-12-6-2-3-7-13(12)23-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEUXIBJGFLMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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